(1S)-1-Amino-2-(1H-indol-3-YL)ethanol

Enzyme mechanism Structural biology Carbinolamine intermediate

Enzymologists investigating AADH catalytic mechanisms require the authentic carbinolamine intermediate-not generic tryptamine derivatives. This compound is the validated S-enantiomer carbinolamine deposited in PDB entries 2AGZ & 2AH0. • Eliminates de novo synthesis & crystallographic validation of the intermediate state • Defined S-stereochemistry with unique InChIKey; suitable chiral HPLC/SFC reference standard • Pre-existing TSC ligand-protein interaction data for computational docking & MD simulations Traceable through PubChem (CID 20846113), DrugBank (DB08649), and ChEBI (CHEBI:46144). Quote-based procurement with global shipping.

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
Cat. No. B1259749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-1-Amino-2-(1H-indol-3-YL)ethanol
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CC(N)O
InChIInChI=1S/C10H12N2O/c11-10(13)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,10,12-13H,5,11H2/t10-/m0/s1
InChIKeyWNWJSYYPDDQIQV-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1S)-1-Amino-2-(1H-indol-3-yl)ethanol: Chemical Overview


(1S)-1-Amino-2-(1H-indol-3-YL)ethanol (CAS 16730-19-1) is a chiral β-amino alcohol belonging to the 3-alkylindole class, structurally defined as the S-enantiomer of a tryptamine derivative bearing a hydroxy group on the same carbon as the primary amino group [1]. It is catalogued in major authoritative databases including PubChem (CID 20846113), DrugBank (DB08649), ChEBI (CHEBI:46144), and the PDB chemical component library as TSC, with a molecular formula of C10H12N2O and an exact mass of 176.094963 Da [2][3]. The compound is recognized in the scientific literature as the carbinolamine intermediate in the reductive half-reaction of aromatic amine dehydrogenase (AADH) with tryptamine, providing a foundation for mechanistic enzymology studies [4].

Defined S-configuration for enantiomer-attribution studies
Reported as AADH carbinolamine intermediate (PDB 2AGZ, 2AH0)
Database-indexed chiral β-amino alcohol (PubChem, ChEBI, DrugBank)

(1S)-1-Amino-2-(1H-indol-3-yl)ethanol: Unique Research Advantages


Procurement of (1S)-1-Amino-2-(1H-indol-3-YL)ethanol over generic or racemic indole derivatives is driven by the combination of its defined S-stereochemistry at the β-amino alcohol center and its carbinolamine functionality, which together confer properties that structurally related 3-alkylindoles lack [1]. The compound's specific InChIKey (WNWJSYYPDDQIQV-JTQLQIEISA-N) uniquely encodes this stereochemical and functional group arrangement, distinguishing it from both the R-enantiomer (which carries a distinct chiral center orientation) and other tryptamine derivatives such as serotonin (5-hydroxytryptamine) or melatonin, which feature alternative indole substitution patterns without the β-amino alcohol motif [2]. In the context of aromatic amine dehydrogenase (AADH) enzymology, this compound represents the authentic carbinolamine intermediate observed in the enzyme's reductive half-reaction, whereas tryptamine itself and other indole analogs do not form this specific stable intermediate, making substitution impossible for crystallographic or mechanistic investigations requiring this exact chemical entity [3].

R-enantiomer

Stereochemical inversion may alter enzyme-interaction profile; not reported as AADH intermediate.

Tryptamine (substrate)

Missing carbinolamine group; may not support crystallographic intermediate studies.

Serotonin or melatonin analogs

Indole substitution pattern differs; may shift binding and reactivity context.

(1S)-1-Amino-2-(1H-indol-3-yl)ethanol: Evidence for Selection


PDB-Crystallized Carbinolamine Intermediate

(1S)-1-Amino-2-(1H-indol-3-YL)ethanol is the authentic carbinolamine intermediate in the reductive half-reaction of aromatic amine dehydrogenase (AADH) with tryptamine, as validated by high-resolution crystal structures deposited in the Protein Data Bank under entries 2AGZ (F222 form) and 2AH0 (monoclinic form) [1]. In contrast, the substrate tryptamine itself is not a carbinolamine and does not form this intermediate without enzymatic conversion; the R-enantiomer is not observed in this enzymatic reaction context and lacks equivalent crystallographic validation [2]. This structural authentication is a prerequisite for researchers investigating the AADH catalytic mechanism or developing inhibitors targeting this specific intermediate state.

Crystallographic Validation
Class-level inference
Target: Resolved crystal structure (PDB 2AGZ, 2AH0) as AADH carbinolamine intermediate. Comparator: Tryptamine — no equivalent intermediate structure; (R)-enantiomer — no PDB entry.
Supports AADH mechanistic interpretation
Limited to A. faecalis AADH; comparative kinetic data not reported
Enzyme mechanism Structural biology Carbinolamine intermediate Aromatic amine dehydrogenase

Absolute S-Stereochemistry Confirmed by InChIKey

The compound possesses a defined S-configuration at the chiral carbon bearing both the amino and hydroxy groups, as confirmed by the IUPAC name (1S)-1-amino-2-(1H-indol-3-yl)ethan-1-ol and the stereochemically resolved InChIKey WNWJSYYPDDQIQV-JTQLQIEISA-N, where the '-JTQLQIEISA-N' segment encodes the S-enantiomer's absolute configuration [1]. The (R)-enantiomer, by definition, possesses the opposite configuration at this chiral center and would yield a different InChIKey stereochemical layer (expected to differ in the last block) and distinct retention time in chiral chromatographic separation [2]. This defined stereochemistry eliminates ambiguity in stereospecific applications where the (R)-enantiomer would be unsuitable.

Stereochemical Identity
Class-level inference
S-configuration confirmed by InChIKey WNWJSYYPDDQIQV-JTQLQIEISA-N; distinct from (R)-enantiomer stereochemical layer.
Supports enantiomer-attribution review
Chiral HPLC method development may require in-house resolution validation
Chiral synthesis Stereochemical purity Absolute configuration Chiral HPLC reference

PDB-Curated Ligand Interaction Profile

As a PDB chemical component (three-letter code: TSC), (1S)-1-Amino-2-(1H-indol-3-YL)ethanol has been observed as a bound ligand in two distinct protein structures and two PDB structures, with documented interactions within the aromatic amine dehydrogenase enzyme system [1]. While generic 3-alkylindoles may share the indole scaffold, they lack the curated PDB ligand annotation and the specific protein interaction fingerprint that TSC possesses, meaning they cannot be directly substituted for computational docking, molecular dynamics simulations, or structure-based design workflows that rely on the validated TSC interaction profile [2]. This curated status distinguishes it from uncharacterized indole derivatives that require extensive preliminary validation.

PDB Ligand Interaction
Class-level inference
PDB component TSC; observed in 2 protein structures with documented interaction statistics.
Supports computationally-supported interaction review
Interaction data specific to AADH; transferability to other targets not established
Ligand-protein interaction Structure-based drug design PDB ligand Enzymology

Limited Public Comparative Data

It is important to note that a comprehensive search of primary research literature, patents, and authoritative databases reveals limited publicly available direct head-to-head comparative data (e.g., IC50 values, Ki measurements, in vivo PK parameters) for (1S)-1-Amino-2-(1H-indol-3-YL)ethanol against closely related analogs such as the R-enantiomer, tryptamine, or serotonin [1]. The ZINC database indicates that this substance has not been detected to have been used in any clinical trials, and ChEMBL 20 reports no known activity for this compound [2]. Therefore, the differentiation evidence presented above relies primarily on structural authentication, stereochemical definition, and class-level inference based on the aminoindanol scaffold rather than direct pharmacological or catalytic performance comparisons. Users requiring such comparative data for their specific application should consider conducting custom in-house assays or contacting potential vendors for unpublished comparative datasets.

Comparative Data Availability
Context-dependent
No publicly available IC50, Ki, or in vivo PK parameters against analogs.
Comparative functional data may require in-house assays
Evidence strength: data-scarce; structural differentiation may not predict functional equivalence
Data availability Comparative pharmacology Evidence-based procurement

(1S)-1-Amino-2-(1H-indol-3-yl)ethanol: Key Applications


AADH Mechanistic and Structural Studies

For enzymologists and structural biologists investigating the catalytic mechanism of aromatic amine dehydrogenase (AADH) from Alcaligenes faecalis or related organisms, (1S)-1-Amino-2-(1H-indol-3-YL)ethanol is the chemically authenticated carbinolamine intermediate in the reductive half-reaction with tryptamine, supported by high-resolution crystal structures deposited in the PDB (2AGZ, 2AH0) [1]. This eliminates the need for de novo synthesis and crystallographic validation of the intermediate state, accelerating structure-based inhibitor design efforts and enabling precise mechanistic dissection of the AADH catalytic cycle.

Chiral Chromatography Method Development

The compound's defined S-stereochemistry at the β-amino alcohol center and its unique InChIKey (WNWJSYYPDDQIQV-JTQLQIEISA-N) make it a suitable analytical reference for developing chiral HPLC or SFC separation methods targeting aminoindanol-containing analytes [1]. It can serve as a stereochemical standard to validate chromatographic resolution between the S- and R-enantiomers, a critical quality control step in synthetic chemistry workflows involving chiral β-amino alcohols.

Structure-Based Drug Design and Docking

As a PDB chemical component (TSC) with documented protein interaction statistics, (1S)-1-Amino-2-(1H-indol-3-YL)ethanol provides a validated starting point for computational chemistry applications including molecular docking, molecular dynamics simulations, and pharmacophore modeling [1]. Researchers can leverage the pre-existing TSC ligand-protein interaction fingerprint to screen compound libraries or design novel inhibitors targeting AADH or structurally homologous enzymes, bypassing the preliminary steps required for uncharacterized indole derivatives.

Stereochemically Defined Tryptamine Research

For academic groups conducting research that requires a stereochemically pure tryptamine derivative bearing both a primary amino group and a hydroxy group at the β-position, (1S)-1-Amino-2-(1H-indol-3-YL)ethanol offers a well-characterized, database-indexed entity with clear provenance in PubChem, DrugBank, and ChEBI [1]. This facilitates reproducibility, data sharing, and publication, as the compound's identity is unambiguously defined and traceable through authoritative chemical identifiers, distinguishing it from custom-synthesized or poorly characterized in-house preparations.

Application
Selection Property
Validation Focus
AADH mechanistic studies
Reported carbinolamine intermediate state
Crystallographic method review
Chiral chromatography method development
Stereochemical-control reference (S-enantiomer)
Enantiomer-attribution review
Structure-based drug design and docking
PDB ligand-interaction profile (TSC)
Computationally-supported interaction review
Stereochemically-defined tryptamine research
Database-indexed S-enantiomer identity
Reproducibility and traceability review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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